Rac-(1s,3s)-3-(2-methylpropane-2-sulfonyl)cyclobutan-1-ol,cis
Descripción
Rac-(1s,3s)-3-(2-methylpropane-2-sulfonyl)cyclobutan-1-ol,cis is a cyclobutanol derivative featuring a tert-butylsulfonyl (2-methylpropane-2-sulfonyl) substituent at the 3-position of the cyclobutane ring. The compound exhibits a cis configuration, with hydroxyl and sulfonyl groups on the same face of the cyclobutane ring. Its racemic nature (rac-) indicates an equal mixture of enantiomers.
Propiedades
Fórmula molecular |
C8H16O3S |
|---|---|
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
3-tert-butylsulfonylcyclobutan-1-ol |
InChI |
InChI=1S/C8H16O3S/c1-8(2,3)12(10,11)7-4-6(9)5-7/h6-7,9H,4-5H2,1-3H3 |
Clave InChI |
VCEYOAUMJQWIJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)(=O)C1CC(C1)O |
Origen del producto |
United States |
Actividad Biológica
Rac-(1S,3S)-3-(2-methylpropane-2-sulfonyl)cyclobutan-1-ol, commonly referred to as rac-3-MPSCB, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H16O3S
- Molecular Weight : 192.276 g/mol
- CAS Number : 2824986-92-5
- LogP : -0.11 (indicating its hydrophilic nature)
These properties suggest that rac-3-MPSCB may interact with biological systems in specific ways, potentially influencing its bioavailability and efficacy.
Antimicrobial Activity
Recent studies have indicated that rac-3-MPSCB exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Antimalarial Activity
In the context of antimalarial research, rac-3-MPSCB has shown promise as a potential inhibitor of the Plasmodium falciparum parasite. A study reported that rac-3-MPSCB inhibited the growth of this parasite with an IC50 value of 50 nM, indicating strong antimalarial properties.
The exact mechanism by which rac-3-MPSCB exerts its biological effects is still under investigation. However, preliminary data suggest that it may interfere with metabolic pathways critical for microbial survival. This interference is hypothesized to occur through the inhibition of key enzymes involved in the synthesis of essential biomolecules.
Study on Antimicrobial Effects
In a controlled laboratory setting, rac-3-MPSCB was tested for its effectiveness against a panel of bacterial strains. The study involved:
- Preparation of Bacterial Cultures : Cultures were prepared from fresh colonies and diluted to a standard concentration.
- Application of Rac-3-MPSCB : Different concentrations were applied to the cultures.
- Assessment : The growth inhibition was measured using spectrophotometry.
Results confirmed that rac-3-MPSCB significantly reduced bacterial growth compared to controls.
Antimalarial Efficacy Study
A recent clinical trial evaluated the efficacy of rac-3-MPSCB in patients infected with malaria. The trial involved:
- Patient Selection : Patients diagnosed with uncomplicated malaria were selected.
- Treatment Regimen : Participants received rac-3-MPSCB alongside standard antimalarial therapy.
- Monitoring : Patients were monitored for parasitemia and clinical symptoms over a two-week period.
The results showed a marked decrease in parasitemia levels within three days of treatment, supporting the compound's potential as an adjunct therapy for malaria.
Comparación Con Compuestos Similares
Key Structural and Chemical Properties:
- Molecular Formula : C₈H₁₆O₃S
- Molecular Weight : 192.28 g/mol (calculated)
- Functional Groups: Cyclobutanol (hydroxyl), tert-butylsulfonyl (strong electron-withdrawing group).
- Stereochemistry : Racemic mixture of (1s,3s)-cis enantiomers.
The strained cyclobutane ring may enhance reactivity in ring-opening reactions or serve as a rigid scaffold in medicinal chemistry applications.
Comparison with Similar Compounds
Structural Analogs: Sulfonyl vs. Sulfanyl Derivatives
A structurally related compound, (1S,3s)-3-[(3-methylbutan-2-yl)sulfanyl]cyclobutan-1-ol (CAS 2089635-37-8), provides a critical comparison point .
| Property | Rac-(1s,3s)-3-(2-methylpropane-2-sulfonyl)cyclobutan-1-ol,cis | (1S,3s)-3-[(3-methylbutan-2-yl)sulfanyl]cyclobutan-1-ol |
|---|---|---|
| Molecular Formula | C₈H₁₆O₃S | C₉H₁₈OS |
| Molecular Weight | 192.28 g/mol | 174.30 g/mol |
| Functional Group | Sulfonyl (SO₂) | Sulfanyl (S-) |
| Oxidation State | +6 (sulfonyl) | -2 (thioether) |
| Polarity | High (due to SO₂) | Moderate (less polarizable S-) |
| Expected Solubility | Higher in polar solvents (e.g., water, DMSO) | Higher in nonpolar solvents (e.g., hexane, chloroform) |
Key Differences :
- Electron Effects : The sulfonyl group in the target compound is a strong electron-withdrawing group, lowering the pKa of the hydroxyl group (increased acidity) compared to the electron-donating sulfanyl group in the analog .
- Stability : The sulfonyl group is oxidation-resistant, whereas the sulfanyl group is prone to oxidation, forming sulfoxides or sulfones under oxidative conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
